molecular formula C12H14ClF2N3 B12218205 N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12218205
M. Wt: 273.71 g/mol
InChI Key: FHPPCXJPNPNMMF-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 1,5-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide
  • 2,3-Difluorobenzyl alcohol
  • 2,3-Difluorobenzyl bromide

Uniqueness

N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both the difluorobenzyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-11(7-16-17(8)2)15-6-9-4-3-5-10(13)12(9)14;/h3-5,7,15H,6H2,1-2H3;1H

InChI Key

FHPPCXJPNPNMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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